molecular formula C13H17N3OS2 B2711006 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea CAS No. 1105237-66-8

1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea

Cat. No. B2711006
CAS RN: 1105237-66-8
M. Wt: 295.42
InChI Key: CFMACYDYJBMTFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea, also known as DTU, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DTU is a potent inhibitor of protein kinase C (PKC) and has shown promising results in preclinical studies for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.

Scientific Research Applications

Synthesis and Chemical Properties

  • Directed Lithiation Applications

    N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea undergoes directed lithiation, useful in synthesizing various substituted products, demonstrating the chemical reactivity of similar urea compounds in synthetic chemistry (Smith, El‐Hiti, & Alshammari, 2013).

  • Synthesis of Novel Compounds

    The structure of 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea lends itself to the synthesis of various pyridine and naphthyridine derivatives, highlighting its role in the creation of new chemical entities (Abdelrazek, Kassab, Metwally, & Sobhy, 2010).

  • Urea Adducts in Coordination Chemistry

    The formation of urea adducts with nickel complexes, analogous to the urease active site, suggests potential applications in mimicking biological systems and in catalysis (Amase, Shiraishi, Miyasato, Ohba, & O̅kawa, 2005).

Biochemical and Pharmacological Research

  • Acetylcholinesterase Inhibitors

    Flexible urea derivatives have been studied as acetylcholinesterase inhibitors, indicating potential therapeutic applications for diseases like Alzheimer’s (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

  • Bioconjugation Mechanisms

    The reaction of urea derivatives with carboxylic acids and amines in aqueous media has been investigated, providing insights into bioconjugation mechanisms, relevant for drug development and biochemical research (Nakajima & Ikada, 1995).

  • Formation of Complex Structures

    The study of the complexation and unfolding of heterocyclic ureas to form multiply hydrogen-bonded structures offers insights into the formation of intricate molecular architectures, relevant in materials science and nanotechnology (Corbin, Zimmerman, Thiessen, Hawryluk, & Murray, 2001).

properties

IUPAC Name

1-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS2/c1-16(2)11(10-5-7-18-9-10)8-14-13(17)15-12-4-3-6-19-12/h3-7,9,11H,8H2,1-2H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMACYDYJBMTFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)NC1=CC=CS1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea

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